N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzothiazole core, a dimethylaminoethyl side chain, and a phenylthio substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or coordination chemistry applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2.ClH/c1-15-10-11-16(2)20-19(15)22-21(27-20)24(13-12-23(3)4)18(25)14-26-17-8-6-5-7-9-17;/h5-11H,12-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKVXODPSUGJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN(C)C)C(=O)CSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a benzo[d]thiazole moiety and a dimethylamino group, suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H25ClN3OS2
- Molecular Weight : 454.0 g/mol
- CAS Number : 1215498-69-3
The compound's structure includes a benzo[d]thiazole ring, which is known for its diverse pharmacological properties. The presence of a dimethylamino group enhances its biological interactions.
Biological Activity Overview
Research indicates that compounds containing both benzo[d]thiazole and dimethylamino groups often exhibit significant biological activities. These include:
- Anticancer Activity : The compound has shown promising results in cytotoxicity assays against various cancer cell lines.
- Antimicrobial Effects : Similar compounds have been documented to possess antimicrobial properties.
- Potential Neuroprotective Effects : The dimethylamino group may contribute to neuroprotective activities.
Cytotoxicity Studies
A study analyzed the cytotoxic effects of several derivatives of benzothiazole, including the target compound. The results indicated that:
| Compound | IC50 (µM/mL) | Activity |
|---|---|---|
| This compound | 1.8 ± 0.02 | Comparable to Doxorubicin (IC50 1.2 ± 0.005) |
| Other derivatives | 4.5 - 10 | Varied cytotoxicity |
The target compound exhibited potent cytotoxicity against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, likely enzymes or receptors involved in cell proliferation and survival pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride | Phenoxy group instead of thioacetate | Different biological activities due to structural variations |
| N-(4-fluorobenzo[d]thiazol-2-yl)acetamide | Lacks dimethylamino substitution | Simpler structure may lead to different pharmacological properties |
This comparative analysis underscores the distinctive biological profile of this compound due to its specific combination of functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazole-Based Acetamides
Key Observations:
- Diethylamino vs. Dimethylamino Side Chains: The diethylamino analog () has increased lipophilicity compared to the dimethylamino group in the target compound, which may alter pharmacokinetic properties such as membrane permeability .
- Thio vs.
- Crystallinity and Melting Points: Non-salt acetamides (e.g., compound in ) exhibit lower melting points (~409–411°C) compared to hydrochlorides, underscoring the role of ionic interactions in thermal stability .
Physicochemical and Structural Properties
- Hydrogen Bonding : Like ’s dichlorophenyl analog, the target compound likely forms intermolecular N–H⋯N hydrogen bonds, stabilizing crystal lattices and influencing solubility .
- π-π Stacking : The benzothiazole and phenylthio groups may engage in π-π interactions, akin to the thiazole-phenyl stacking observed in .
- Salt Formation : The hydrochloride salt improves aqueous solubility compared to neutral analogs, a critical factor for bioavailability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
